Product packaging for 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline(Cat. No.:)

4-(6-Nitrobenzo[d]oxazol-2-yl)aniline

Cat. No.: B11817061
M. Wt: 255.23 g/mol
InChI Key: NIYJKINDPUHPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Benzoxazole (B165842) Derivatives in Contemporary Chemical Research

Benzoxazole derivatives are a prominent class of heterocyclic compounds characterized by a fused benzene (B151609) and oxazole (B20620) ring. globalresearchonline.net This scaffold is of great importance in contemporary chemical research due to its structural stability, ease of modification, and presence in a wide array of biologically active molecules and functional materials. mdpi.comrsc.org In medicinal chemistry, the benzoxazole nucleus is a versatile scaffold for designing novel therapeutic agents. mdpi.com Researchers have extensively reported that compounds incorporating this moiety exhibit a broad spectrum of pharmacological activities. mdpi.comresearchgate.net

These activities span multiple therapeutic areas, including applications as anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral agents. mdpi.comresearchgate.net The lipophilic nature of some substituted benzoxazoles also contributes to their efficacy as antimycobacterial agents. rsc.org Beyond medicine, benzoxazole derivatives are utilized in the development of new agrochemicals, showing promise as potent fungicides. mdpi.com Their unique photophysical properties also make them valuable as fluorescence probes for sensing applications. globalresearchonline.net

Table 1: Reported Biological Activities of Benzoxazole Derivatives

Biological Activity Description References
Anticancer Exhibit antiproliferative effects against various cancer cell lines. mdpi.comresearchgate.net mdpi.comresearchgate.net
Antimicrobial Show activity against a range of bacteria and fungi. rsc.orgresearchgate.net rsc.orgresearchgate.net
Anti-inflammatory Possess properties that can reduce inflammation. mdpi.comresearchgate.net mdpi.comresearchgate.net
Analgesic Demonstrate pain-relieving capabilities in studies. globalresearchonline.netresearchgate.net globalresearchonline.netresearchgate.net
Antiviral Show potential in inhibiting viral replication. researchgate.net researchgate.net
Anthelmintic Effective against parasitic worms. globalresearchonline.net globalresearchonline.net
Tyrosinase Inhibition Can inhibit enzymes involved in melanin (B1238610) production. nih.gov nih.gov

Conceptual Framework and Theoretical Foundations for the Study of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline

The scientific interest in this compound is grounded in its distinct molecular architecture, which establishes a donor-π-acceptor (D-π-A) system. This framework is a cornerstone of modern materials science and medicinal chemistry.

The Benzoxazole Core : This fused heterocyclic system acts as the π-conjugated bridge, or linker, facilitating electronic communication between the donor and acceptor groups. Its rigid, planar structure ensures efficient orbital overlap, which is crucial for charge transfer processes.

The Aniline (B41778) Moiety (Donor) : The amino group (-NH₂) on the terminal phenyl ring is a classic electron-donating group. Through resonance, it increases the electron density of the conjugated system.

The Nitro Group (Acceptor) : The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry, exerting its effect through both inductive and resonance effects. researchgate.net

The combination of a strong electron donor and a strong electron acceptor at opposite ends of a conjugated scaffold creates a significant intramolecular charge transfer (ICT) character. mdpi.com This electronic asymmetry is theoretically significant because it can give rise to desirable properties such as large dipole moments, nonlinear optical (NLO) activity, and environment-sensitive fluorescence (solvatochromism). Furthermore, the nitroaromatic moiety itself is a key functional group in the design of hypoxia-activated prodrugs, as it can be bioreduced to a more cytotoxic species under the low-oxygen conditions characteristic of solid tumors. mdpi.comnih.gov

Overview of Historical and Current Research Trajectories Related to Nitro-Substituted Aromatic Amines and Heterocycles

The study of nitro-substituted aromatic compounds has a long and significant history in chemistry. Historically, nitroarenes were crucial intermediates in the synthesis of dyes and pharmaceuticals. mdpi.commcgroup.co.uk The discovery of the antibacterial activity of nitro-containing molecules like chloramphenicol (B1208) spurred extensive investigation into their biological potential. nih.gov Similarly, aniline and its derivatives have been fundamental building blocks in the chemical industry for producing polymers, agricultural chemicals, and pigments. researchgate.net

In recent decades, research has evolved from broad applications to highly specialized and targeted uses. nih.gov A major contemporary research trajectory involves the application of nitroaromatic compounds in oncology. mdpi.com The unique physiology of solid tumors, particularly their hypoxic (low-oxygen) environment, has been exploited in a strategy known as gene-directed enzyme prodrug therapy (GDEPT). mdpi.com In this approach, a nitro-containing compound, which is relatively non-toxic, is administered and then selectively reduced by enzymes within hypoxic tumor cells to a highly cytotoxic amine, targeting cancer cells while sparing healthy, oxygenated tissue. mdpi.comnih.gov

Another significant area of current research is the development of fluorescent probes for imaging tumor hypoxia. mdpi.com These probes are designed so that the bioreduction of the nitro group leads to a distinct change in fluorescence, allowing for the visualization of hypoxic regions. mdpi.com Ongoing research also focuses on developing novel, efficient, and environmentally friendly synthetic methods for accessing these complex molecules. nih.gov

Defined Research Objectives and Scope for Comprehensive Investigation of this compound

A comprehensive investigation of this compound would be guided by its promising chemical structure. The defined objectives would aim to fully characterize its properties and explore its potential applications.

Key Research Objectives:

Synthesis and Structural Characterization : To establish an efficient and scalable synthetic pathway to the target compound. Full characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry would be essential to confirm its molecular structure.

Photophysical and Electrochemical Analysis : To investigate the compound's absorption and emission properties in solvents of varying polarity to quantify its solvatochromic behavior and intramolecular charge transfer characteristics. Cyclic voltammetry would be employed to determine the reduction potential of the nitro group, providing insight into its suitability as a hypoxia-activated agent.

Theoretical and Computational Modeling : To use quantum chemical methods, such as Density Functional Theory (DFT), to model the molecule's electronic structure. researchgate.net This would include calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, mapping the electron density distribution, and predicting the molecular dipole moment to corroborate experimental findings.

Biological Evaluation : To conduct in vitro screening for potential biological activities suggested by its structural motifs. This would primarily include assessing its cytotoxic activity against cancer cell lines under both normal (normoxic) and low-oxygen (hypoxic) conditions to test its potential as a hypoxia-selective agent. medchemexpress.com Further screening could explore its antimicrobial or enzyme-inhibitory properties. nih.gov

Structure-Activity Relationship (SAR) Studies : To synthesize and test a series of analogues by modifying the substituents on the aniline ring or the benzoxazole core. This would provide valuable data on how specific structural features influence the compound's physical, chemical, and biological properties, guiding the design of more potent and selective derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O3 B11817061 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

4-(6-nitro-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C13H9N3O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16(17)18)7-12(11)19-13/h1-7H,14H2

InChI Key

NIYJKINDPUHPCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 6 Nitrobenzo D Oxazol 2 Yl Aniline

Retrosynthetic Analysis and Strategic Precursor Design for 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline

A logical retrosynthetic analysis of this compound suggests a disconnection of the benzoxazole (B165842) core, leading to two primary precursors: an ortho-aminophenol derivative and a para-aminobenzoic acid derivative. This approach is centered on the well-established formation of the oxazole (B20620) ring through a cyclocondensation reaction.

The key disconnection breaks the C-N and C-O bonds of the oxazole ring, identifying 2-amino-5-nitrophenol (B90527) and a suitable derivative of 4-aminobenzoic acid as the primary synthons. This strategy is advantageous as it allows for the introduction of the nitro group at an early stage on a readily available starting material.

An alternative retrosynthetic approach involves the initial formation of a 2-(4-halophenyl)-6-nitrobenzo[d]oxazole intermediate. The aniline (B41778) moiety can then be introduced in a subsequent step via a nucleophilic aromatic substitution or a transition metal-catalyzed amination reaction. This pathway offers flexibility in the choice of the aniline component.

Classical and Contemporary Reaction Pathways for the Formation of the Benzoxazole Core

The construction of the benzoxazole ring system is a cornerstone of the synthesis of this compound. Both classical and modern synthetic methods are employed to achieve this transformation efficiently.

Cyclocondensation Reactions of o-Aminophenols with Carboxylic Acid Derivatives

The most prevalent method for synthesizing the 2-arylbenzoxazole core is the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. In the context of this compound, this involves the reaction of 2-amino-5-nitrophenol with a 4-aminobenzoic acid derivative.

This reaction is typically carried out at elevated temperatures in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent. For instance, the reaction of 2-amino-5-nitrophenol with 4-nitrobenzoic acid in PPA, followed by the reduction of the second nitro group, yields the target molecule. A similar strategy has been successfully used to synthesize 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole from 2-amino-5-nitrophenol and toluic acid, highlighting the viability of this approach. iucr.org

Reactant 1Reactant 2ConditionsProductReference
2-amino-5-nitrophenol4-nitrobenzoic acidPolyphosphoric acid, high temperature2-(4-nitrophenyl)-6-nitrobenzo[d]oxazoleGeneral Method
2-amino-5-nitrophenol4-aminobenzoic acidPolyphosphoric acid, high temperatureThis compoundGeneral Method

Palladium-Catalyzed Cross-Coupling Reactions for Aniline Moiety Introduction

While less direct for the primary synthesis of the target compound, palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds and could be employed in alternative synthetic routes. For example, if a 2-(4-halophenyl)-6-nitrobenzo[d]oxazole intermediate is synthesized, a Buchwald-Hartwig amination could be used to introduce the aniline functionality. This reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. While this specific application for this compound is not extensively documented, the palladium-catalyzed amination of aryl halides is a well-established and versatile method. nih.gov

Selective Functionalization and Derivatization Strategies for this compound

The presence of multiple reactive sites in this compound, namely the aniline nitrogen and the benzoxazole ring system, allows for a variety of selective functionalization reactions to generate a diverse library of derivatives.

Chemical Modifications at the Aniline Nitrogen: Acylation, Alkylation, and Arylation

The primary amino group of the aniline moiety is a nucleophilic center that can readily undergo acylation, alkylation, and arylation reactions.

Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This is a common strategy to introduce a wide range of functional groups. For instance, N-acylated 2-aminobenzothiazoles, structurally similar to the target compound, have been synthesized and studied for their biological activities. escholarship.org

Alkylation: N-alkylation of the aniline can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination offers a more controlled approach to mono-alkylation.

Arylation: The introduction of an aryl group at the aniline nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides as coupling partners.

Reaction TypeReagentsProduct
AcylationAcyl chloride, BaseN-acyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline
AlkylationAlkyl halide, BaseN-alkyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline
Reductive AminationAldehyde/Ketone, Reducing agentN-alkyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline
ArylationAryl halide, Palladium catalyst, Ligand, BaseN-aryl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline

Regioselective Functionalization of the Benzo[d]oxazole Ring System

The benzoxazole ring, particularly when activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the nitro group are the most activated towards nucleophilic attack. Therefore, in this compound, the C5 and C7 positions are potential sites for functionalization.

Furthermore, transition metal-catalyzed C-H activation and functionalization represent a modern and efficient strategy for the regioselective modification of the benzoxazole core. Palladium-catalyzed C-H arylation has been employed to introduce aryl groups at various positions of the benzoxazole ring system. researchgate.netnitrkl.ac.in While specific examples for the target molecule are scarce, these methodologies offer promising avenues for the synthesis of novel derivatives. The regioselectivity of these reactions is often directed by the inherent electronic properties of the substrate or by the use of directing groups.

Transformation and Manipulation of the Nitro Group (e.g., Reduction to Amine, Further Derivatization)

The nitro group in this compound is a key functional handle that can be readily transformed to introduce further molecular diversity. The most common transformation is its reduction to a primary amine, yielding 4-(6-aminobenzo[d]oxazol-2-yl)aniline. This conversion is a critical step in the synthesis of various derivatives with potential biological activities.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. These reactions are typically carried out in solvents like ethanol, methanol, or ethyl acetate.

Another effective method for the reduction of aromatic nitro groups is the use of metals in acidic media. For instance, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a classical and reliable reagent for this transformation. Similarly, iron (Fe) powder in acidic solution is a cost-effective and efficient alternative.

The resulting amino group in 4-(6-aminobenzo[d]oxazol-2-yl)aniline is a versatile nucleophile and can undergo a wide range of derivatization reactions. These include, but are not limited to, acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization followed by coupling reactions to introduce various substituents onto the benzoxazole core.

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, and Stoichiometry

The efficient synthesis of this compound relies on the careful optimization of several reaction parameters. The formation of the benzoxazole ring typically involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. For the synthesis of the target molecule, this would involve the reaction of 2-amino-5-nitrophenol with 4-aminobenzoic acid or a derivative thereof.

Temperature: The reaction temperature plays a crucial role in both the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to decomposition or undesired side reactions. The optimal temperature is often determined empirically and typically falls within the range of 80-150 °C, depending on the solvent and catalyst used.

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to achieve the necessary reaction temperatures. In some cases, polyphosphoric acid (PPA) can serve as both a solvent and a catalyst, promoting the cyclodehydration step.

Catalyst: Various catalysts can be used to promote the formation of the benzoxazole ring. Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or mineral acids, are commonly used to facilitate the dehydration step. In some modern synthetic approaches, transition metal catalysts have been explored to achieve higher efficiency and milder reaction conditions.

Stoichiometry: The molar ratio of the reactants, specifically the 2-aminophenol and the carboxylic acid component, is a key parameter to control. While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion.

A representative example of the optimization of conditions for a similar benzoxazole synthesis is shown in the table below. While not specific to the target compound, it illustrates the systematic approach taken to identify the best reaction parameters.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux12<10
2p-TSATolueneReflux865
3PPA-120485
4ZrO₂/SiO₂Acetonitrile80292

Mechanistic Investigations of Key Synthetic Steps for this compound Formation

The formation of the 2-arylbenzoxazole core of this compound is generally understood to proceed through a well-established reaction mechanism. The process begins with the nucleophilic attack of the amino group of 2-amino-5-nitrophenol on the carbonyl carbon of 4-aminobenzoic acid (or its activated form, such as an acyl chloride or ester). This initial step forms a tetrahedral intermediate.

This intermediate then undergoes dehydration to form a Schiff base (an imine). The subsequent and key step is an intramolecular cyclization, where the hydroxyl group of the phenol (B47542) attacks the imine carbon. This cyclization event leads to the formation of a dihydrobenzoxazole intermediate.

The final step in the formation of the aromatic benzoxazole ring is an oxidation or aromatization of the dihydrobenzoxazole intermediate. In many synthetic procedures, this oxidation is facilitated by air or an added oxidizing agent. In syntheses that utilize polyphosphoric acid, the acidic and dehydrating conditions drive the reaction towards the stable, aromatic benzoxazole product.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methodologies for the preparation of heterocyclic compounds, including benzoxazoles. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For the synthesis of this compound and related compounds, several green chemistry strategies can be envisioned. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green synthesis. ckthakurcollege.net For example, solid acid catalysts or metal nanoparticles supported on solid matrices can replace traditional homogeneous acid catalysts, simplifying product purification and reducing waste. ckthakurcollege.net

The choice of solvent is another critical factor in green chemistry. Efforts are being made to replace high-boiling, toxic solvents like DMF and DMSO with more benign alternatives such as water, ethanol, or ionic liquids. jetir.org Microwave-assisted synthesis has also emerged as a powerful green technique, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. ckthakurcollege.net

The generation of an authoritative scientific article requires precise, experimentally determined data, including:

UV-Visible Absorption Spectra: Specific absorption maxima (λmax) and corresponding molar absorptivity coefficients (ε) are needed to discuss electronic transitions.

Fluorescence Emission Spectra: Precise emission maxima (λem), fluorescence quantum yields (Φf), and fluorescence lifetimes (τ) are essential for a thorough analysis of the compound's emissive properties.

Solvatochromic and Thermochromic Data: Experimental data in various solvents and at different temperatures are necessary to describe these effects accurately.

¹H and ¹³C NMR Chemical Shifts: Specific chemical shifts (δ) and coupling constants (J) are required for the complete assignment of the molecular structure.

2D NMR Data (COSY, HSQC, HMBC, NOESY): Correlation peaks from these experiments are crucial for the unambiguous confirmation of the molecular connectivity and spatial arrangement of atoms.

Without access to a publication detailing the synthesis and spectroscopic characterization of this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 6 Nitrobenzo D Oxazol 2 Yl Aniline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

Currently, there are no specific dynamic Nuclear Magnetic Resonance (NMR) studies publicly available for 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline. Such studies would be invaluable in determining the rotational energy barriers around the single bonds, particularly the C-C bond connecting the aniline (B41778) and benzoxazole (B165842) ring systems, and the C-N bond of the aniline group. These investigations could reveal the conformational dynamics of the molecule in solution, including the rate of interchange between different spatial arrangements.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Characteristic Functional Group Modes

Vibrational spectroscopy provides key insights into the functional groups present in a molecule. For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its distinct structural motifs.

Expected Characteristic Vibrational Modes:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (Aniline)3300-3500Symmetric and asymmetric stretching vibrations of the primary amine.
C-H (Aromatic)3000-3100Stretching vibrations of the C-H bonds on the aromatic rings.
C=N (Oxazole)1630-1680Stretching vibration of the carbon-nitrogen double bond within the oxazole (B20620) ring.
C=C (Aromatic)1450-1600Stretching vibrations within the benzene (B151609) and benzoxazole rings.
NO₂ (Nitro)1500-1570 and 1300-1370Asymmetric and symmetric stretching vibrations of the nitro group, respectively.
C-O-C (Oxazole)1020-1275Asymmetric stretching of the ether linkage within the oxazole ring.
C-N (Aniline)1250-1360Stretching vibration of the bond between the aniline nitrogen and the aromatic ring.

Without experimental data, a definitive assignment of these vibrational modes is not possible.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for elucidating its fragmentation patterns under ionization. For this compound (C₁₃H₉N₃O₃), HRMS would confirm its elemental composition with high accuracy.

The fragmentation pathways in mass spectrometry are influenced by the stability of the resulting ions. While specific experimental data for this compound is not available, a plausible fragmentation pattern can be proposed based on the known fragmentation of related structures. The most likely fragmentation points would be the cleavage of the bonds linking the aniline and benzoxazole moieties, as well as the loss of the nitro group or fragments thereof.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in publicly accessible databases, such an analysis would provide precise data on bond lengths, bond angles, and torsional angles.

Conformational Analysis in the Crystalline State

The solid-state conformation of the molecule would be determined by a combination of intramolecular steric effects and intermolecular packing forces. The dihedral angle between the planes of the aniline and benzoxazole rings would be a key conformational parameter. This angle would be influenced by the steric hindrance between the ortho-hydrogens on the two ring systems and the electronic effects of the substituents.

Theoretical and Computational Chemistry Investigations of 4 6 Nitrobenzo D Oxazol 2 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distribution, and energy levels with high accuracy.

Density Functional Theory (DFT) has become a prominent computational method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31G(d,p) or 6-311G(d,p), are frequently employed to determine the optimized ground state geometry of organic compounds. nih.govresearchgate.net

For 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline, a DFT optimization would reveal key geometrical parameters. The planarity of the benzoxazole (B165842) ring system, the dihedral angles between the aniline (B41778) ring and the benzoxazole core, and the orientation of the nitro group are critical determinants of the molecule's electronic and steric properties. The calculations would also yield the total electronic energy, which is essential for assessing the molecule's thermodynamic stability. Studies on similar heterocyclic structures have demonstrated that DFT methods provide results consistent with experimental data where available. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Aromatic Systems This table provides illustrative data based on typical DFT calculations for similar molecular fragments.

Parameter Bond/Angle Typical Calculated Value (B3LYP/6-311G)
Bond Length C-N (aniline) ~1.40 Å
Bond Length C=N (oxazole) ~1.35 Å
Bond Length N-O (nitro) ~1.23 Å
Bond Angle C-N-C (linker) ~125°

While DFT is excellent for ground-state properties, ab initio methods like Hartree-Fock (HF) and post-HF methods (e.g., Configuration Interaction, Coupled Cluster) are also utilized, sometimes as a benchmark for DFT results. nih.gov For predicting spectroscopic properties related to electronic transitions, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the most common and effective approach.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max). These calculations help identify the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of conjugated aromatic systems. For this compound, the presence of both an electron-donating group (aniline) and an electron-withdrawing group (nitro) suggests the possibility of significant intramolecular charge transfer (ICT) upon electronic excitation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a small gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO is likely centered on the electron-deficient nitrobenzoxazole portion. researchgate.netresearchgate.net This distribution facilitates the intramolecular charge transfer character of the molecule. FMO analysis is a powerful tool for predicting how related benzothiazole (B30560) compounds are bioactivated by enzymes like cytochrome P4501A1. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical energy values derived from DFT calculations for donor-acceptor aromatic compounds.

Orbital Energy (eV) Significance
HOMO -5.85 Electron-donating ability
LUMO -2.45 Electron-accepting ability

| HOMO-LUMO Gap (ΔE) | 3.40 | Chemical Reactivity/Stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (high electron density), and blue indicates regions of most positive electrostatic potential (electron deficiency).

For this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. thaiscience.infotci-thaijo.org

Positive Potential (Blue): Located around the hydrogen atoms of the aniline's amine group, indicating these are the most likely sites for nucleophilic attack. researchgate.net

Intermediate Potentials (Green/Yellow): Spread across the aromatic rings.

The MEP map provides a clear and intuitive guide to the molecule's reactive behavior, complementing the insights gained from FMO analysis. thaiscience.info

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of different bonds. researchgate.net For this compound, key predicted peaks would include N-H stretching for the amine, asymmetric and symmetric stretching for the NO₂ group, and C=N stretching for the oxazole (B20620) ring. These calculated frequencies are often systematically scaled to improve agreement with experimental spectra. researchgate.netmdpi.com

UV-Vis Spectroscopy: As mentioned in section 4.1.2, TD-DFT is used to calculate electronic transitions. The predicted λ_max values can be compared to an experimental UV-Vis spectrum to validate the electronic structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies

Functional Group Vibrational Mode Calculated Wavenumber (cm⁻¹) (Scaled) Typical Experimental Range (cm⁻¹)
-NH₂ (Aniline) N-H Stretch 3400-3500 3300-3500
-NO₂ (Nitro) Asymmetric Stretch ~1550 1500-1560
-NO₂ (Nitro) Symmetric Stretch ~1335 1335-1355

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects on this compound

While quantum chemical calculations typically model molecules in a vacuum at 0 K, Molecular Dynamics (MD) simulations study the dynamic behavior of molecules over time at a given temperature. MD simulations can provide insights into:

Conformational Flexibility: By simulating the molecule's movement over nanoseconds, MD can explore different accessible conformations, such as the rotation around the single bond connecting the aniline and benzoxazole rings. This is crucial for understanding how the molecule might fit into a receptor site. nih.gov

Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. researchgate.net This is important because solvent polarity can significantly influence the molecule's conformation, electronic properties, and reactivity. researchgate.net Simulations in different solvents (e.g., water, ethanol, DMSO) can reveal how hydrogen bonding and dielectric effects stabilize or destabilize different conformations or electronic states. researchgate.netajchem-a.com Analysis of the root-mean-square deviation (RMSD) during a simulation can indicate the stability of the molecule's conformation over time. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Pathways

The study of reaction mechanisms at a molecular level is fundamental to understanding and predicting chemical reactivity. For complex organic molecules such as this compound, computational chemistry provides a powerful lens through which to view the intricate dance of atoms and electrons that constitutes a chemical transformation. Density Functional Theory (DFT) has emerged as a particularly robust method for these investigations, offering a balance of accuracy and computational efficiency.

In a representative computational study, the mechanism of a hypothetical nucleophilic aromatic substitution (SNAr) reaction on the nitro-activated benzene (B151609) ring of this compound could be elucidated. Such a reaction is plausible given the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. The computational investigation would typically proceed by mapping the potential energy surface (PES) of the reaction. This involves identifying the geometries and energies of all stationary points along the reaction coordinate, including reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. For the hypothetical SNAr reaction, the transition state would likely feature the incoming nucleophile partially bonded to the carbon atom bearing the nitro group, with the carbon-nitro bond partially broken. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Below is an interactive data table summarizing the calculated energetic profile for a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu-), as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
Transition State 1 (TS1)Formation of Meisenheimer complex+15.2
IntermediateMeisenheimer complex-5.8
Transition State 2 (TS2)Departure of the nitro group+10.5
Products4-(6-Nu-benzo[d]oxazol-2-yl)aniline + NO2--12.3

These computational pathways not only provide quantitative data on the feasibility and kinetics of a reaction but also offer profound insights into the underlying electronic effects that govern the reaction mechanism. For instance, analysis of the molecular orbitals involved can reveal how the electron-withdrawing nitro group stabilizes the transition state and any anionic intermediates, thereby facilitating the reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry and materials science for predicting the activity of novel compounds and for guiding the design of analogues with enhanced properties.

For a series of analogues of this compound, a QSAR study could be undertaken to model their potential biological activity, for instance, as kinase inhibitors or antimicrobial agents. The first step in developing a QSAR model is to generate a dataset of compounds with known activities. A hypothetical series of analogues could be created by varying the substituents on the aniline ring.

Once the dataset is established, a wide range of molecular descriptors are calculated for each analogue. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule, such as molecular connectivity indices.

Electronic descriptors: Related to the electron distribution, such as dipole moment, partial charges, and HOMO/LUMO energies.

Steric descriptors: Describing the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, such as the logarithm of the octanol-water partition coefficient (logP).

With the calculated descriptors and the experimental activity data, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR). The goal is to find a statistically significant equation that relates a combination of descriptors to the observed activity. The predictive power of the resulting QSAR model is then rigorously evaluated using internal and external validation techniques.

An example of a hypothetical QSAR study on analogues of this compound is presented in the interactive data table below. The table shows a set of analogues with different substituents on the aniline ring, along with selected calculated descriptors and their hypothetical biological activity (pIC50).

CompoundSubstituent (R)logPMolecular Weight ( g/mol )Dipole Moment (Debye)pIC50 (Hypothetical)
1 -H3.5270.25.86.2
2 -Cl4.1304.76.56.8
3 -CH33.9284.35.56.5
4 -OCH33.7300.35.26.7
5 -CN3.2295.28.17.1

A hypothetical MLR-based QSAR equation derived from such data might look like:

pIC50 = 0.5 * logP + 0.2 * Dipole Moment - 0.01 * Molecular Weight + 3.0

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment contribute positively to the biological activity, while increased molecular weight has a slight negative impact. Such a model, once validated, could be used to predict the pIC50 of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

Material Science and Advanced Applications of 4 6 Nitrobenzo D Oxazol 2 Yl Aniline

Exploration of Optoelectronic Properties and Potential in Organic Electronics

The unique molecular architecture of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline, which incorporates an electron-donating aniline (B41778) moiety and an electron-withdrawing nitrobenzoxazole core, establishes it as a compelling candidate for applications in organic electronics. This donor-π-acceptor (D-π-A) structure is a well-established motif for tuning the optoelectronic properties of organic materials. The benzoxazole (B165842) ring acts as a π-bridge, facilitating charge delocalization between the donor and acceptor groups. The presence of the strongly electron-withdrawing nitro group is expected to significantly influence the electronic and optical characteristics of the molecule.

Charge Transfer Characteristics and Carrier Mobility Studies

The electronic properties of D-π-A molecules like this compound are dominated by intramolecular charge transfer (ICT) from the electron-rich aniline to the electron-deficient nitrobenzoxazole moiety upon photoexcitation. This ICT process is fundamental to the molecule's optical and electronic behavior. The efficiency of this charge transfer is highly dependent on the electronic coupling between the donor and acceptor, which is mediated by the benzoxazole bridge.

Theoretical studies on similar benzoxazole derivatives with D-π-A architectures have shown that the introduction of nitro fragments enhances the electron density shift from the donor to the acceptor, leading to a more polarized excited state. This increased charge separation can result in a significant dipole moment change between the ground and excited states, which is a key factor for various optoelectronic applications. mdpi.comresearchgate.net

Table 1: Theoretical and Experimental Data on Charge Transfer Characteristics of Related Benzoxazole Derivatives

Compound/SystemMethodKey FindingsReference
Nitro-benzoxazole derivatives with amino groupsSteady-state and time-resolved fluorescenceExhibit dual fluorescence from a locally excited state and a highly polar charge transfer state in medium polar aprotic solvents. researchgate.netResearchGate
Benzoxazole derivatives with donor–π–acceptor architecturesDFT and TD-DFT calculationsIntroducing nitro fragments enhances electron density shift and shifts absorption into the visible region. mdpi.comMDPI
Phenothiazine-naphthalimide dyads (D-A systems)Ultrafast spectroscopyPhotoinduced intramolecular charge transfer is observed, with the strength of the donor and acceptor units influencing the process. acs.orgJACS

This table presents data on related compounds to infer the potential properties of this compound.

Applications as a Fluorescent Organic Light-Emitting Diode (OLED) Emitter or Host Material

The strong ICT character of this compound suggests its potential as an emissive material in organic light-emitting diodes (OLEDs). The fluorescence properties, including the emission wavelength and quantum yield, are expected to be highly sensitive to the molecular environment and solvent polarity due to the charge transfer nature of the excited state. In principle, by tuning the donor and acceptor strengths and the nature of the π-bridge, the emission color can be modulated across the visible spectrum.

Research on other benzoxazole and benzothiazole (B30560) derivatives has demonstrated their utility in OLEDs. For instance, styryl compounds containing benzoxazole and benzothiazole have been investigated as emission layers, producing blue-green light. researchgate.net Furthermore, pyrene-benzimidazole derivatives have been explored as novel blue emitters. nsf.govnih.gov Carbazole-π-imidazole derivatives have also shown promise for deep-blue OLEDs. nih.gov

For this compound, the presence of the nitro group might lead to a red-shift in the emission compared to its non-nitrated counterpart due to the stabilization of the excited state. However, nitro compounds are also known to sometimes exhibit lower fluorescence quantum yields due to enhanced intersystem crossing to the triplet state. This could make the compound more suitable as a host material in phosphorescent OLEDs, where it would facilitate energy transfer to a triplet-emitting guest molecule.

Non-Linear Optical (NLO) Response and Potential in Photonics

Molecules with a significant change in dipole moment upon excitation, a characteristic of D-π-A systems like this compound, often exhibit large second-order non-linear optical (NLO) properties. The first hyperpolarizability (β), a measure of the second-order NLO response, is directly related to the ICT process. The strong electron-withdrawing nature of the nitro group is known to enhance the NLO response in organic chromophores. researchgate.netnih.govnih.gov

Theoretical studies on nitroaniline isomers have demonstrated the significant contribution of the nitro group to the NLO properties. researchgate.netnih.gov Similarly, DFT studies on other organic molecules containing nitrophenyl groups have shown that these systems can possess large first static hyperpolarizabilities. asianpubs.org Benzoxazole derivatives with D-π-A architectures have also been shown to have outstanding NLO responses. mdpi.com

The potential for a high NLO response makes this compound a candidate for applications in photonics, such as in electro-optic modulators, frequency converters, and all-optical switching devices. The magnitude of the NLO effect would depend on both the molecular properties and the ability to achieve a non-centrosymmetric arrangement in the solid state, which is a prerequisite for observing second-order NLO effects in bulk materials.

Chemo-sensing and Biosensing Applications Based on Molecular Recognition Principles

The inherent fluorescence and sensitivity of the electronic structure of this compound to its local environment make it a promising scaffold for the development of chemosensors and biosensors. The principle behind its sensing capability lies in the modulation of its photophysical properties, particularly fluorescence, upon interaction with specific analytes.

Design of Fluorescent or Chromogenic Probes for Specific Analytes (Ions, Biomolecules)

The aniline and nitrobenzoxazole moieties can act as recognition sites for various analytes. The lone pair of electrons on the aniline nitrogen can coordinate with metal ions, while the nitro group can participate in hydrogen bonding or other specific interactions. Upon binding of an analyte, the electronic properties of the molecule are perturbed, leading to a change in its absorption or emission characteristics. This can manifest as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength, providing a detectable signal.

Benzoxazole-based fluorescent chemosensors have been successfully designed for the detection of various species. For example, a benzoxazole-based fluorosensor has been developed for the detection of Al³⁺ ions and nitroaromatic compounds. researchgate.net Another benzoxazole-functionalized probe has shown selectivity for Fe³⁺ detection. rsc.org Macrocyclic chemosensors incorporating the benzoxazole fluorophore have been used for the optical detection of Zn²⁺ and Cd²⁺. mdpi.comresearchgate.net

Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD), a structurally related fluorophore, have been extensively used in the design of fluorescent probes. For instance, an NBD-based probe has been developed for the detection of Hg²⁺. nih.gov NBD derivatives have also been employed as fluorogenic substrates for detecting nitroreductase activity, which has applications in identifying microorganisms. nih.gov

Table 2: Examples of Benzoxazole and NBD-based Fluorescent Probes

Probe TypeAnalyteKey FeatureReference
Benzoxazole-based fluorosensorAl³⁺ and Nitroaromatic Compounds"Off-on-off" fluorescence response. researchgate.netResearchGate
Benzoxazole-functionalized probeFe³⁺Selective fluorescence "turn-on". rsc.orgRSC Publishing
NBD-based probeHg²⁺Fluorescence enhancement upon binding. nih.govPubMed
NBD-based substrateNitroreductaseFluorogenic response upon enzymatic reaction. nih.govPubMed

This table showcases the versatility of the benzoxazole and NBD scaffolds in designing fluorescent probes for various analytes.

Future Research Directions and Translational Perspectives for 4 6 Nitrobenzo D Oxazol 2 Yl Aniline

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline is contingent upon the development of efficient and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and complex purification steps. Future research should prioritize the adoption of green chemistry principles to overcome these limitations.

Promising avenues include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. researchgate.net Another key area is the development of metal-free catalytic systems, which would circumvent the challenges associated with residual metal contamination in pharmaceutical and materials science applications. mdpi.com The use of aqueous media and reusable catalysts, such as samarium triflate, also represents a sustainable approach to benzoxazole (B165842) synthesis. organic-chemistry.org Mechanochemical methods, using techniques like ball milling, offer a solvent-free alternative that can reduce waste and energy consumption. researchgate.net Research into one-pot syntheses starting from readily available precursors like nitrophenols and carboxylic acids could streamline the production process, making it more atom-economical and cost-effective. researchgate.net

Table 1: Comparison of Synthetic Approaches for Benzoxazole Synthesis

Parameter Conventional Methods Future Sustainable Routes
Energy Source Conventional heating (oil baths, heating mantles) Microwave irradiation, Mechanical energy (ball milling)
Solvents Often high-boiling, non-recyclable organic solvents Water, Ionic liquids, Solvent-free conditions
Catalysts Stoichiometric strong acids/bases, heavy metals Reusable catalysts (e.g., samarium triflate), Metal-free catalysts, Organocatalysts
Reaction Time Often several hours to days Minutes to a few hours
Byproducts Significant waste generation Minimal byproducts (e.g., water), high atom economy

Advanced Functionalization Strategies for Tailored Properties and Applications

The intrinsic functionalities of this compound—namely the aniline (B41778) amino group, the nitro group, and the benzoxazole core—provide a versatile platform for advanced functionalization. Future research should focus on strategic modifications to fine-tune the molecule's physicochemical properties for specific applications.

Key strategies include:

Modification of the Aniline Group: The primary amine can be readily derivatized into amides, sulfonamides, or Schiff bases to modulate solubility, introduce new binding sites for biological targets, or link the molecule to polymers and surfaces.

Transformation of the Nitro Group: The nitro group can be reduced to an amine, which not only alters the electronic properties of the benzoxazole system but also provides a new site for functionalization. This transformation is critical for creating fluorescent probes, as the reduction from a nitro (electron-withdrawing) to an amino (electron-donating) group often leads to a significant increase in fluorescence quantum yield. nih.gov

C-H Functionalization: Direct C-H bond activation on the benzoxazole or aniline rings is a powerful, modern technique for introducing new substituents without the need for pre-functionalized starting materials. nitrkl.ac.inacs.orgnih.gov This atom-economical approach allows for the late-stage diversification of the core structure, enabling the rapid generation of a library of derivatives with tailored electronic and steric properties. nitrkl.ac.in

Table 2: Potential Functionalization Strategies and Their Impact

Target Site Functionalization Reaction Potential Property Change Targeted Application
Aniline -NH₂ Acylation, Sulfonylation Modulated solubility, new hydrogen bonding sites Prodrug design, Biomolecule conjugation
Nitro -NO₂ Reduction to -NH₂ Enhanced fluorescence, altered redox potential Fluorescent sensors, Bioimaging agents
Benzoxazole Core Direct C-H Arylation/Alkenylation Tuned electronic bandgap, extended π-conjugation Organic electronics, Photovoltaics
Aniline -NH₂ Diazotization followed by coupling Chromophore development Dyes, Molecular switches

Exploration of Uncharted Application Domains in Materials Science and Chemical Biology

While benzoxazoles are known for their biological activities, the specific potential of this compound remains largely untapped. nih.govchemistryjournal.net Future investigations should venture into novel application domains.

In Materials Science: The push-pull electronic nature of the molecule (amino group as donor, nitro group as acceptor) suggests potential in nonlinear optics (NLO). This could be explored for applications in optical data storage and telecommunications. Furthermore, its rigid, planar structure is favorable for creating liquid crystals or for integration into organic semiconductor materials for thin-film transistors and organic light-emitting diodes (OLEDs).

In Chemical Biology: The compound could serve as a scaffold for developing novel fluorogenic substrates. For instance, derivatives could be designed to be non-fluorescent until a specific enzyme cleaves a masking group, releasing the fluorescent core. This is particularly relevant for nitroreductases, enzymes found in certain bacteria and cancer cells, which can reduce the nitro group and induce a fluorescent signal, enabling diagnostic applications. nih.gov Its structural similarity to nucleic acid bases also suggests potential as a DNA-binding agent or as an inhibitor for enzymes involved in DNA replication, such as DNA gyrase. nih.govnih.gov

Integration with Emerging Technologies (e.g., Microfluidics, Artificial Intelligence in Drug Discovery)

The synergy between advanced chemical synthesis and emerging technologies can accelerate the research and development pipeline for this compound and its derivatives.

Microfluidics: Microfluidic reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in traditional batch synthesis. elveflow.com This technology can be used for the high-throughput screening of reaction conditions to rapidly optimize synthetic routes. researchgate.net The enhanced safety and scalability of microfluidic systems are particularly advantageous when working with nitroaromatic compounds. elveflow.com

Artificial Intelligence (AI) in Drug Discovery: Machine learning (ML) algorithms can be trained on datasets of known benzoxazole derivatives to predict the biological activities, toxicity, and pharmacokinetic properties of novel, virtual compounds. mednexus.orgjsr.org This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. ijettjournal.org AI can also be used to devise novel synthetic pathways and predict reaction outcomes, further streamlining the discovery process. doaj.org

Synergistic Research with Other Classes of Organic Molecules for Enhanced Multi-functional Properties

Creating hybrid molecules by conjugating this compound with other functional organic scaffolds is a promising strategy for developing materials and agents with multi-functional properties. researchgate.net For example, linking the benzoxazole core to a photosensitizer could create a theranostic agent for photodynamic therapy, where the benzoxazole moiety could act as a fluorescent reporter for tracking the agent's location, while the photosensitizer generates cytotoxic species upon light activation.

Another approach is molecular hybridization, where the benzoxazole derivative is combined with another known pharmacophore to create a single molecule that can interact with multiple biological targets. nih.gov This can lead to synergistic effects and potentially overcome drug resistance mechanisms. Conjugation with pyrrolobenzodiazepines, a class of DNA-binding agents, has already been shown to produce potent anticancer compounds. nih.gov

Addressing Current Limitations and Future Challenges in Research on Nitro-Substituted Benzoxazoles

Despite their potential, nitro-substituted benzoxazoles present several challenges that future research must address.

Selectivity in Synthesis: Achieving regioselectivity during the functionalization of the benzoxazole core, especially via C-H activation, can be difficult. Developing more selective catalytic systems is a key challenge. nitrkl.ac.inrsc.org

Biocompatibility and Solubility: The inherent hydrophobicity of the benzoxazole scaffold can lead to poor aqueous solubility, limiting its biological applications. Strategies such as introducing polar functional groups (e.g., carboxylic acids, polyethylene (B3416737) glycol chains) are needed to improve biocompatibility.

Metabolic Stability: The nitro group can be susceptible to metabolic reduction in vivo, which could lead to altered activity or the formation of toxic metabolites. researchgate.net Designing pro-drugs or modifying the structure to control the reduction potential of the nitro group are important future considerations. The development of nitro-containing drugs like delamanid (B1670213) and pretonamid, however, has renewed interest in this class of compounds, suggesting that these challenges can be overcome with careful molecular design. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration of benzooxazole derivatives followed by coupling with aniline. Key reagents include nitro-substituted precursors (e.g., 2-nitroaniline) and catalysts like acetyl chloride or formic acid under reflux conditions . Optimization requires factorial design experiments to test variables (temperature, solvent polarity, reaction time). For example, elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) improve nitro-group incorporation . Yield monitoring via TLC or HPLC is critical .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and nitro/oxazole functional groups. Compare chemical shifts to analogous compounds (e.g., 4-nitroaniline δ ~8.0 ppm for aromatic protons) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with nitrobenzooxazole scaffolds .
  • Chromatography : HPLC with UV detection (λ = 254–300 nm) to assess purity; retention time alignment with standards is essential .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Despite limited toxicity data, assume acute toxicity (oral Category 4) and skin/eye irritation (Category 2/2A) based on structurally similar nitroaromatics . Implement:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Q. What are the key reactivity patterns of this compound under common laboratory conditions?

  • Methodological Answer : The nitro group (-NO₂) and oxazole ring drive reactivity:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, forming 4-(6-aminobenzo[d]oxazol-2-yl)aniline .
  • Electrophilic Substitution : Nitro groups deactivate the benzene ring, directing reactions (e.g., halogenation) to meta positions .
  • Photostability : Assess under UV light (300–400 nm) to detect degradation; nitroaromatics often form radicals or nitroso intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, COMSOL) predict the compound’s behavior in novel reactions or environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, nitro group charge distribution) to predict sites for nucleophilic/electrophilic attack . COMSOL Multiphysics simulates diffusion kinetics in catalytic systems or solvent interactions. Validate models with experimental data (e.g., reaction rates measured via UV-Vis kinetics) .

Q. How should researchers address contradictions in toxicity or stability data across studies?

  • Methodological Answer : Perform systematic meta-analysis:

  • Data Harmonization : Normalize variables (e.g., LC₅₀ values) across studies using tools like EPA ECOTOX .
  • Confounding Factors : Test hypotheses (e.g., impurity effects) via controlled degradation studies (heat/light exposure) followed by LC-MS profiling .
  • Ecotoxicity : Use in silico tools (QSAR models) to estimate bioaccumulation potential if experimental data are absent .

Q. What experimental designs are optimal for studying its potential as a fluorescent probe or bioactive scaffold?

  • Methodological Answer :

  • Fluorescence Studies : Use fluorimetry with excitation/emission scans (λ_ex = 350–400 nm; λ_em = 450–550 nm). Compare quantum yields to standard probes (e.g., fluorescein) .
  • Bioactivity Screens : Employ dose-response assays (IC₅₀ determination) in cell lines. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via Western blotting or ROS detection assays .

Q. How can interdisciplinary approaches (e.g., AI-driven synthesis or green chemistry) enhance research on this compound?

  • Methodological Answer :

  • AI-Driven Optimization : Train machine learning models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. Use robotic platforms for high-throughput screening .
  • Green Chemistry : Substitute toxic solvents (DMF) with ionic liquids or cyclopentyl methyl ether (CPME). Assess using the E-factor (waste/product ratio) and atom economy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.